An In-depth Technical Guide to 2,3-Dichloro-4-fluoroaniline
An In-depth Technical Guide to 2,3-Dichloro-4-fluoroaniline
CAS Number: 36556-52-2
This technical guide provides a comprehensive overview of 2,3-Dichloro-4-fluoroaniline, a halogenated aniline of interest to researchers, scientists, and professionals in drug development. Due to the limited publicly available information on this specific isomer, this guide also includes detailed information on closely related dichloro-fluoroaniline isomers to provide a thorough understanding of the synthesis, potential applications, and analytical methodologies for this class of compounds.
Core Compound Information
2,3-Dichloro-4-fluoroaniline is a substituted aromatic amine with the chemical formula C₆H₄Cl₂FN.[1] Its structure, featuring two chlorine atoms and a fluorine atom on the aniline ring, suggests its potential as a versatile building block in medicinal and materials chemistry.
Physicochemical Properties
A summary of the key physicochemical properties for 2,3-Dichloro-4-fluoroaniline and a closely related isomer is presented below.
| Property | Value for 2,3-Dichloro-4-fluoroaniline | Value for 3,4-Dichloro-2-fluoroaniline |
| CAS Number | 36556-52-2[1] | 886762-39-6 |
| Molecular Formula | C₆H₄Cl₂FN[1] | C₆H₄Cl₂FN |
| Molecular Weight | 180.01 g/mol [1] | 180.01 g/mol |
| Appearance | - | Off-white to light brown powder |
| Boiling Point | - | 255.8 °C |
| Density | - | 1.502 g/cm³ |
Synthesis and Experimental Protocols
General Synthesis Workflow
The synthesis of substituted anilines like 2,3-Dichloro-4-fluoroaniline typically follows a well-defined workflow, starting from a commercially available precursor.
Caption: A generalized experimental workflow for the synthesis and purification of substituted anilines.
Experimental Protocol: Catalytic Hydrogenation of a Dichlorofluoronitrobenzene (Exemplary)
This protocol describes a general method for the reduction of a dichlorofluoronitrobenzene to the corresponding aniline, which could be adapted for the synthesis of 2,3-Dichloro-4-fluoroaniline.
Materials:
-
Dichlorofluoronitrobenzene precursor
-
Palladium on carbon (Pd/C) catalyst (5-10%)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
A pressure-rated reaction vessel is charged with the dichlorofluoronitrobenzene and the solvent.
-
The Pd/C catalyst is added to the mixture under an inert atmosphere.
-
The vessel is sealed and purged several times with an inert gas, followed by purging with hydrogen gas.
-
The reaction mixture is stirred vigorously and heated to a specified temperature (e.g., 50-80°C) under a constant pressure of hydrogen (e.g., 50-100 psi).
-
The reaction is monitored by a suitable analytical technique (e.g., TLC, HPLC, or GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the hydrogen pressure is carefully released.
-
The catalyst is removed by filtration through a pad of celite.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude aniline.
-
The crude product is then purified by distillation, crystallization, or column chromatography.
Applications in Drug Development and Medicinal Chemistry
Halogenated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The presence of chlorine and fluorine atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
While specific applications for 2,3-Dichloro-4-fluoroaniline are not well-documented, the structurally similar 3,4-Dichloro-2-fluoroaniline is a known intermediate in the synthesis of Poziotinib , a potent tyrosine kinase inhibitor used in cancer therapy. This suggests that 2,3-Dichloro-4-fluoroaniline could also serve as a valuable building block for novel kinase inhibitors or other biologically active compounds.
Potential Role in Kinase Inhibitor Synthesis
Many kinase inhibitors feature a substituted aniline core that is essential for their binding to the ATP pocket of the enzyme. The unique substitution pattern of 2,3-Dichloro-4-fluoroaniline could offer advantages in designing new inhibitors with improved selectivity and potency.
Caption: A logical workflow for the synthesis of a potential kinase inhibitor using a substituted aniline.
Analytical and Characterization Methods
The purity and identity of 2,3-Dichloro-4-fluoroaniline would be confirmed using a combination of standard analytical techniques.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and confirmation of molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation (¹H, ¹³C, ¹⁹F NMR). |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
Safety and Handling
Substituted anilines are often toxic and require careful handling. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
2,3-Dichloro-4-fluoroaniline represents a potentially valuable, yet underexplored, building block for the synthesis of novel compounds in the pharmaceutical and chemical industries. While specific data for this isomer is limited, the extensive research on related polychlorinated fluoroanilines provides a strong foundation for its synthesis, characterization, and potential applications. Further investigation into the properties and reactivity of 2,3-Dichloro-4-fluoroaniline is warranted to unlock its full potential in the development of new medicines and materials.
